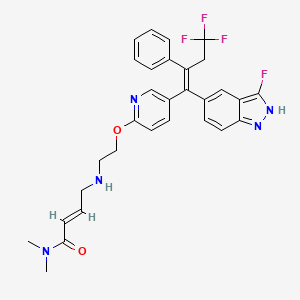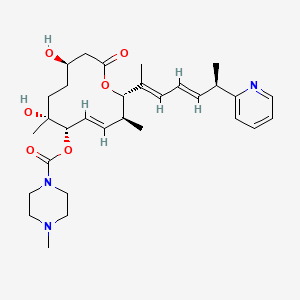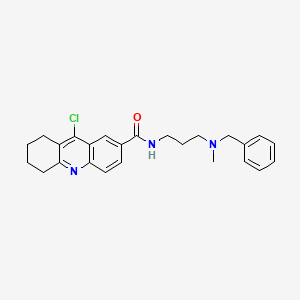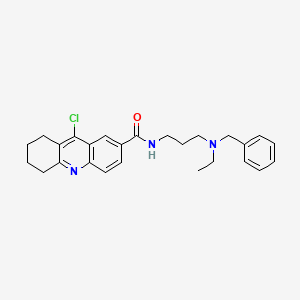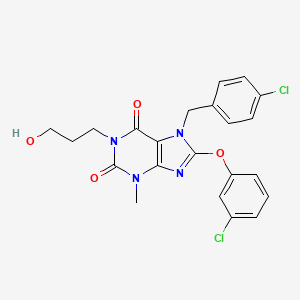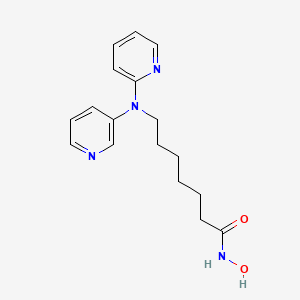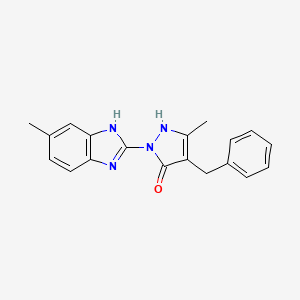
HUHS015
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HUHS015 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
HUHS015 ejerce sus efectos inhibiendo la actividad enzimática del antígeno 1 del cáncer de próstata. Esta inhibición conduce a la acumulación de daño de alquilación de ADN y ARN, lo que a su vez reduce la proliferación celular e induce la apoptosis en las células de cáncer de próstata . Los objetivos moleculares de this compound incluyen el sitio activo del antígeno 1 del cáncer de próstata, donde se une y evita que la enzima catalice sus reacciones normales .
Análisis Bioquímico
Biochemical Properties
Huhs015 has been shown to inhibit the enzymatic activity of PCA-1 with a half maximal inhibitory concentration (IC50) of 0.67 µM . It interacts with PCA-1, a DNA and RNA-alkylating damage-repair enzyme, to exert its inhibitory effects .
Cellular Effects
This compound significantly suppresses the growth of DU145 human prostate cancer cells . It influences cell function by inhibiting the enzymatic activity of PCA-1, leading to the accumulation of 3-methylcytosine and reduced cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymatic activity of PCA-1 . This inhibition leads to the accumulation of 3-methylcytosine, which in turn reduces cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function . It was found that this compound was easily decomposed in liver in vivo after administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress the growth of DU145 cells in a xenograft model at a dosage of 32 mg/kg . The inhibitory activity of this compound was not sufficient especially after 1 week .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with PCA-1
Métodos De Preparación
La síntesis de HUHS015 implica una serie de reacciones químicas que comienzan a partir de materiales de partida fácilmente disponibles. . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
HUHS015 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. .
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede resultar en la formación de un derivado hidroxilado, mientras que la reducción puede producir un producto deshidroxilado .
Comparación Con Compuestos Similares
HUHS015 es único en su potente inhibición del antígeno 1 del cáncer de próstata en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
This compound destaca por su focalización específica del antígeno 1 del cáncer de próstata y sus efectos significativos en las células de cáncer de próstata independientes de hormonas .
Propiedades
IUPAC Name |
4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOKQFQFGHZHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does HUHS015 interact with its target and what are the downstream effects?
A: this compound targets Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3) [, ]. While the exact mechanism of action is still being investigated, research suggests that this compound acts as an inhibitor of PCA-1/ALKBH3 [, ]. This inhibition has been linked to the suppression of DU145 prostate cancer cell proliferation both in vitro and in vivo [, ]. Interestingly, a later study revealed that this compound can also directly activate caspase-2, an initiator caspase involved in apoptosis, independent of its interaction with PCA-1/ALKBH3 []. This activation requires the Bcl2 family protein BID and ultimately leads to apoptosis through the mitochondrial pathway [].
Q2: What challenges were encountered with the initial formulation of this compound and how were they addressed?
A: Initial studies with this compound (compound 1 in the research) revealed limitations in its potency, likely due to poor solubility. This was observed as insoluble material remaining at the injection site after subcutaneous administration []. To address this, researchers synthesized various salts of this compound and identified the sodium salt (compound 2 in the research) as having improved solubility []. This modification led to significant improvements in pharmacokinetic parameters, including an 8-fold increase in the area under the curve (AUC)0-24 after subcutaneous administration compared to the original compound [].
Q3: Has the structure-activity relationship (SAR) of this compound been investigated, and if so, what are the key findings?
A: Yes, extensive SAR studies have been conducted on this compound, particularly focusing on its ability to activate caspase-2 []. These studies identified a derivative with a significantly enhanced potency of ~60 nmol/L in activating caspase-2-mediated apoptosis []. Research revealed that this compound and its derivatives act as agonists, directly targeting the interdomain linker in caspase-2, representing a novel mode of initiator caspase activation []. This interaction is highly specific, with the identified agonists showing selectivity for human caspase-2 over mouse caspase-2 due to two crucial amino acid differences in the linker region [].
Q4: What are the potential advantages of this compound compared to existing treatments for prostate cancer?
A: While this compound is still in preclinical stages of development, research suggests potential advantages over existing therapies. In xenograft models using DU145 prostate cancer cells, this compound sodium salt demonstrated superior in vivo inhibitory activity compared to the clinically used drug docetaxel at similar doses []. Furthermore, this compound has shown efficacy in preclinical models of androgen-independent prostate cancer, which is particularly challenging to treat clinically []. Further research is necessary to fully elucidate its therapeutic potential and to determine if these preclinical findings translate to clinical benefits in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B607906.png)
![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)
![N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B607911.png)
